molecular formula C12H17NO2 B13551311 Methyl (1-phenylethyl)alaninate

Methyl (1-phenylethyl)alaninate

Cat. No.: B13551311
M. Wt: 207.27 g/mol
InChI Key: KVBQEHKCAKTQNM-UHFFFAOYSA-N
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Description

Methyl (1-phenylethyl)alaninate is an organic compound with the molecular formula C12H17NO2 It is a derivative of alanine, where the amino group is substituted with a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (1-phenylethyl)alaninate can be synthesized through several methods. One common approach involves the amidation of primary nitroalkanes. For example, the reaction of nitromethane with bromonitromethane under specific conditions can yield the desired product . Another method involves the use of methyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate as an intermediate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, amidation, and esterification, followed by purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-phenylethyl)alaninate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen halides (HCl, HBr, HI) for substitution reactions, and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl (1-phenylethyl)alaninate involves its interaction with specific molecular targets and pathways. For instance, it may act as a precursor in the synthesis of neurotransmitters like norepinephrine and dopamine, which are crucial for brain function . The compound’s effects are mediated through its conversion into active metabolites that interact with these pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

Methyl (1-phenylethyl)alaninate is an amino acid derivative that has garnered attention for its potential biological activities and applications in pharmacology. This compound, characterized by its unique structure, may interact with various biological systems, influencing neurotransmission and metabolic pathways.

Chemical Structure and Properties

This compound is an ester derivative of alanine, featuring a phenylethyl group attached to the nitrogen atom. Its molecular formula is C12H17N1O2C_{12}H_{17}N_{1}O_{2}, with a molecular weight of approximately 219.27 g/mol. The IUPAC name for this compound is methyl (2S)-2-(1-phenylethylamino)-3-methylpropanoate.

1. Transamination and Metabolism

This compound is involved in transamination reactions, which are essential for amino acid metabolism. These reactions facilitate the transfer of amino groups between amino acids and α-keto acids, playing a crucial role in the synthesis and degradation of amino acids.

2. Potential Neurotransmitter Interaction

The structural similarity of this compound to other amino acids suggests that it may interact with neurotransmitter systems. Compounds like phenylalanine are known precursors to neurotransmitters such as dopamine and norepinephrine, indicating that this compound might influence neurotransmitter synthesis and regulation.

Case Studies

A review of literature highlights several studies investigating the biological activity of amino acid derivatives, including this compound:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
PhenylalanineC9H11N1O2C_{9}H_{11}N_{1}O_{2}Essential amino acid, precursor to neurotransmitters
1-PhenylethylamineC8H11N1C_{8}H_{11}N_{1}Simple amine structure, involved in neurotransmission
Methyl PhenylalaninateC10H13N1O2C_{10}H_{13}N_{1}O_{2}Methyl ester derivative of phenylalanine

This compound's unique combination of functional groups may influence its reactivity and biological activity differently compared to these similar compounds.

Future Research Directions

While initial findings suggest potential biological activities for this compound, further pharmacological studies are necessary to elucidate its mechanisms of action and therapeutic applications. Future research could focus on:

  • In vitro and in vivo Studies : Evaluating the compound's effects on various cell lines and animal models to assess its therapeutic efficacy.
  • Receptor Binding Studies : Investigating the binding affinities to neurotransmitter receptors or enzymes involved in metabolic pathways.
  • Synthesis of Derivatives : Exploring structural modifications to enhance biological activity or selectivity towards specific targets.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-(1-phenylethylamino)propanoate

InChI

InChI=1S/C12H17NO2/c1-9(11-7-5-4-6-8-11)13-10(2)12(14)15-3/h4-10,13H,1-3H3

InChI Key

KVBQEHKCAKTQNM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C(=O)OC

Origin of Product

United States

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